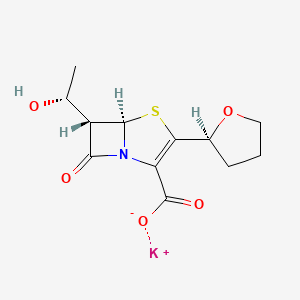

Faropenem potassium

Description

Properties

CAS No. |

106559-89-1 |

|---|---|

Molecular Formula |

C12H14KNO5S |

Molecular Weight |

323.41 g/mol |

IUPAC Name |

potassium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C12H15NO5S.K/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,11-;/m1./s1 |

InChI Key |

MGZJCPDUJRITBW-RJTYULJWSA-M |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)[O-])O.[K+] |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[K+] |

Origin of Product |

United States |

Chemical Synthesis and Advanced Structural Characterization of Faropenem Potassium

Retrosynthetic Approaches to the Faropenem (B194159) Core Structure

The retrosynthetic analysis of faropenem reveals a strategic disconnection of the molecule into key precursors. The core structure, a penem (B1263517) ring system, is the central target. The primary disconnections involve the bond between the β-lactam ring and the thiazolidine (B150603) ring, and the side chains at the C-2 and C-6 positions. This approach simplifies the complex target molecule into more readily synthesizable fragments. The key building blocks identified through this process are a functionalized azetidinone ring and a derivative of tetrahydrofuran (B95107).

Total Synthesis Methodologies for Faropenem Potassium

The total synthesis of this compound is a multi-step process that requires precise control over stereochemistry and regiochemistry. patsnap.comgoogleapis.com Several synthetic routes have been developed, often varying in the method used to construct the five-membered thiazolidine ring. google.com

Elucidation of Key Synthetic Intermediates and Precursors

The synthesis of faropenem relies on several crucial intermediates. One of the primary precursors is (3R,4R)-4-acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one. patsnap.com This azetidinone derivative provides the core β-lactam structure with the correct stereochemistry at the C-3 and C-4 positions. Another key precursor is R-(+)-thiotetrahydrofuran-2-carboxylic acid, which introduces the characteristic C-2 side chain. patsnap.com The reaction between these two precursors is a critical step in forming the faropenem backbone. patsnap.com

A common synthetic route involves the following key intermediates:

(3S,4R)-3-[(1R)-(tert-butyldimethylsilyloxy)ethyl]-4-[(2R)-tetrahydrofuroylthio]azetidin-2-one (FPS-1): Formed by the reaction of (3R,4R)-4-acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one with R-(+)-thiotetrahydrofuran-2-carboxylic acid in the presence of a base like potassium carbonate. patsnap.com

Allyl protected faropenem (FPS-3): This intermediate is generated through a series of reactions involving the introduction of an allyl group to protect the carboxylic acid functionality. patsnap.comgoogleapis.com This protection is essential for subsequent steps.

Deprotected faropenem (FPS-4): The silyl (B83357) protecting group on the hydroxyethyl (B10761427) side chain is removed, typically using tetrabutylammonium (B224687) fluoride. patsnap.com

Stereo- and Regioselective Strategies in Penem Ring Construction

The construction of the penem ring with the correct stereochemistry is a pivotal challenge in the synthesis of faropenem. The desired stereoisomer possesses a trans configuration of the substituents on the β-lactam ring. tandfonline.com The stereochemistry of the starting materials, particularly the azetidinone precursor, is crucial for establishing the final stereochemistry of the faropenem molecule. researchgate.net The use of chiral starting materials, such as those derived from L-threonine, can guide the stereochemical outcome of the synthesis. google.com

The formation of the thiazolidine ring fused to the β-lactam core is a regioselective process. The cyclization is directed to form the five-membered ring, and the choice of reagents and reaction conditions plays a significant role in ensuring the desired regioselectivity.

Optimization of Synthetic Pathways for Yield and Purity of Faropenem

Significant research has been dedicated to optimizing the synthesis of faropenem to improve both yield and purity for industrial-scale production. google.comasm.org One strategy involves the use of mixed solvent systems, which have been shown to enhance reaction rates and product purity, sometimes eliminating the need for chromatographic purification of intermediates. google.com For instance, a mixture of an ester solvent and an amide-type solvent can be more effective than a single solvent. google.com

The final deprotection step to yield this compound is also a critical point for optimization. The cleavage of the allyl ester is often catalyzed by a palladium complex. google.comgoogle.com Efficient removal of the palladium catalyst from the final product is essential, and methods using polystyrene-bound trimercaptotriazine have been developed for this purpose. researchgate.net The final product is often isolated as a stable hydrate (B1144303). google.com One patented process reports a purity of 99.0% by HPLC with a yield of 64g from the final deprotection and isolation steps. google.com

Design and Synthesis of Faropenem Analogs for Structure-Activity Relationship (SAR) Studies (Pre-clinical/in vitro focus)

To explore the structure-activity relationships (SAR) of faropenem, various analogs have been synthesized and evaluated in preclinical and in vitro studies. mdpi.comnih.gov These studies aim to understand how modifications to the faropenem structure affect its antibacterial activity and interaction with bacterial enzymes. ox.ac.uk

Key areas of modification in SAR studies include:

The C-2 side chain: The tetrahydrofuran ring is a defining feature of faropenem. nih.gov Analogs with modifications to this ring have been synthesized to investigate its role in target binding and stability. nih.gov For example, increasing the size of this ring to a six-membered ring has been shown to have a negative effect on activity against certain bacteria. nih.gov

The C-6 side chain: The 1-hydroxyethyl side chain is important for stability against β-lactamases. tandfonline.com Modifications to this group can impact the compound's spectrum of activity.

The penem core: Replacing the sulfur atom in the thiazolidine ring with another heteroatom is another strategy to create analogs with potentially different properties. diva-portal.org

These SAR studies have provided valuable insights into the key structural features required for the potent antibacterial activity of faropenem and have guided the development of new penem antibiotics. mdpi.comdiva-portal.org

Advanced Spectroscopic and Chromatographic Techniques for Rigorous Structural Confirmation of Faropenem and its Synthetic Precursors

A combination of advanced spectroscopic and chromatographic techniques is essential for the rigorous structural confirmation and purity assessment of faropenem and its synthetic intermediates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing faropenem. ijpcbs.comnih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative analysis of faropenem in bulk drug and pharmaceutical formulations. ijpcbs.comijpcbs.com These methods typically use a C18 column and a mobile phase consisting of a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comijpcbs.com Detection is commonly performed using a UV detector at a wavelength around 313-323 nm. tandfonline.comnih.govrjptonline.org Stability-indicating HPLC methods have also been established to monitor the degradation of faropenem under various stress conditions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for both qualitative and quantitative analysis. acs.orgnih.gov These techniques provide molecular weight information and fragmentation patterns that are crucial for structural elucidation and confirmation. LC-MS/MS methods have been developed for the sensitive determination of faropenem in biological matrices like plasma and urine. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the faropenem molecule. tandfonline.com The characteristic absorption bands for the β-lactam ring and other functional groups can be observed, providing further evidence for the compound's structure. tandfonline.com

Below is a table summarizing typical chromatographic conditions used for the analysis of Faropenem.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Technique | RP-UPLC | RP-HPLC | RP-HPLC |

| Column | C18 (50 x 2.5 mm, 1.8µm) | C18 (250 x 4.6 mm, 5µm) | Inertsil C18 (150 mm x 4.6 mm, 5µ) |

| Mobile Phase | Acetonitrile: 10mM Ammonium (B1175870) formate (B1220265) buffer (pH 3.5) (35:65 v/v) | Acetate buffer (pH 3.5): Acetonitrile (70:30 v/v) | Phosphate buffer: Methanol (55:45 v/v) |

| Flow Rate | 0.25 mL/min | 1.3 mL/min | 1.0 mL/min |

| Detection Wavelength | 313 nm | 323 nm | 316 nm |

| Reference | rjptonline.org | tandfonline.comnih.gov | ijpcbs.comijpcbs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure and stereochemistry of faropenem, which is vital for its biological function.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The stereochemical arrangement, particularly the relative configuration of the substituents on the β-lactam ring, is confirmed using coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. The cis relationship between the protons at C-5 and C-6 is a key feature, typically confirmed by a specific coupling constant.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignments. Correlation Spectroscopy (COSY) maps out proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons. The most definitive stereochemical information comes from Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons. wikipedia.orgceitec.cz For instance, a NOESY cross-peak between the C-6 proton and the C-8 hydroxyethyl group protons would confirm their spatial proximity, consistent with the desired (5R, 6S) absolute configuration. nih.govlibretexts.org Such analyses are crucial for distinguishing between different stereoisomers. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Faropenem NMR data can be influenced by the solvent and experimental setup. The following table provides illustrative data.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| C-5 | ~4.0 | ~65 | Doublet |

| C-6 | ~5.5 | ~70 | Doublet of doublets |

| C-8 (hydroxyethyl CH) | ~4.2 | ~68 | Multiplet |

| C-8 (hydroxyethyl CH₃) | ~1.2 | ~22 | Doublet |

| C-2' (tetrahydrofuran) | ~5.3 | ~80 | Multiplet |

| C-2 (olefinic) | - | ~125 | Carbon signal |

| C-3 (olefinic) | - | ~145 | Carbon signal |

| C-7 (carbonyl) | - | ~175 | Carbonyl carbon |

| C-2 (carboxyl) | - | ~165 | Carboxylate carbon |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. youtube.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and molecular formula. rsc.org

For faropenem, soft ionization techniques like electrospray ionization (ESI) are typically used to produce molecular ions with minimal fragmentation. nih.govwikipedia.org The molecular formula of the faropenem free acid is C₁₂H₁₅NO₅S, which corresponds to a monoisotopic mass of 285.0671 Da. nih.govchemspider.com HRMS analysis would confirm this by measuring the mass-to-charge ratio (m/z) with high precision, typically within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) is employed for further structural confirmation. In this technique, the molecular ion is selected and fragmented through collision-induced dissociation (CID), and the resulting fragmentation pattern provides a structural fingerprint of the molecule. wikipedia.orgresearchgate.net This pattern helps to confirm the connectivity of the atoms within the molecule. youtube.com

Table 2: High-Resolution Mass Spectrometry Data for Faropenem

| Ion Formula | Ion Type | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₁₂H₁₆NO₅S⁺ | [M+H]⁺ | 286.0743 | 286.0749 |

| C₁₂H₁₅NNaO₅S⁺ | [M+Na]⁺ | 308.0563 | 308.0568 |

| C₁₂H₁₄KNO₅S⁺ | [M+K]⁺ | 324.0302 | 324.0308 |

X-ray Crystallography for Crystalline Polymorph Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rcsb.orgrcsb.org It provides precise data on bond lengths, bond angles, and the molecule's conformation. This technique is also indispensable for identifying and characterizing different crystalline forms, known as polymorphs. googleapis.com

Polymorphism can significantly affect a drug's physicochemical properties. Therefore, controlling the crystalline form of this compound is a critical aspect of its manufacture. A patent has described a single crystal form of faropenem sodium hydrate as belonging to the orthorhombic system. google.com Another patent discloses a crystalline form of faropenem sodium characterized by specific peaks in its X-ray powder diffraction (XRD) pattern. google.com

Powder X-ray Diffraction (PXRD) is a vital tool for the routine analysis of bulk drug substances. google.comgoogle.com Each crystalline polymorph produces a unique PXRD pattern, which serves as a fingerprint for its identification. google.comgoogle.comgoogleapis.com For example, one patent reports characteristic PXRD peaks for faropenem sodium hemipentahydrate at 2θ angles of 6.2°, 12.5°, and 18.9°. These patterns are crucial for ensuring the consistency and quality of the final drug product.

Molecular Mechanisms of Action and Specific Target Interactions of Faropenem

Fundamental Mechanisms of Bacterial Cell Wall Biosynthesis Inhibition by Faropenem (B194159)

The structural integrity of bacteria relies heavily on the peptidoglycan layer of the cell wall, which is a complex polymer of sugars and amino acids. patsnap.com The synthesis of this vital structure is a multi-step process culminating in the cross-linking of linear peptidoglycan chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.compediatriconcall.com Faropenem's primary mechanism of action is the inhibition of this crucial final step of cell wall biosynthesis. drugbank.comnih.gov

By mimicking the D-alanyl-D-alanine portion of the peptidoglycan precursor, the β-lactam ring of faropenem binds to the active site of PBPs. nih.gov This interaction leads to the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the PBP. nih.gov The inhibition of PBP activity prevents the necessary cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall. patsnap.compatsnap.com This ultimately leads to cell lysis and bacterial death, particularly in actively dividing bacteria. patsnap.comnih.gov

Detailed Characterization of Faropenem Interactions with Penicillin-Binding Proteins (PBPs)

The efficacy of faropenem against a broad spectrum of bacteria is directly related to its affinity for and ability to inhibit various PBP isoforms. patsnap.com

In vitro studies have demonstrated that faropenem exhibits a strong binding affinity for multiple PBPs across a range of bacterial species, contributing to its broad-spectrum activity. patsnap.com Generally, faropenem shows a high affinity for high-molecular-weight PBPs. scite.ainih.gov

For instance, in Streptococcus pneumoniae, faropenem has demonstrated very strong binding to most PBPs, with the exception of PBP2X. nih.govnih.govasm.org Despite the lower affinity for PBP2X, faropenem maintains low minimum inhibitory concentrations (MICs) against both penicillin-susceptible and non-susceptible strains. nih.govnih.govasm.org In Staphylococcus aureus and Streptococcus pneumoniae, the binding affinity of faropenem is highest for PBP1, followed by PBP3 and PBP2. nih.gov

In Gram-negative bacteria such as Escherichia coli, faropenem displays the highest affinity for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4. nih.gov For Proteus vulgaris, the preferential binding order is PBP4, PBP1A, PBP2, and PBP3. nih.gov In Serratia marcescens, faropenem preferentially binds to PBP2 and PBP4. nih.gov Furthermore, in Bacillus subtilis, faropenem, along with aztreonam, piperacillin, cefuroxime, and cefsulodin, has been shown to be a selective inhibitor of PBP1. biorxiv.orgresearchgate.net

The time-kill kinetics of faropenem have been studied against various pathogens, demonstrating its bactericidal activity. nih.gov Studies have also shown that faropenem exhibits a significant post-antibiotic effect (PAE) against several bacterial strains, including E. coli, S. aureus, and S. pneumoniae, but not Haemophilus influenzae. nih.gov

Table 1: Affinity of Faropenem for Penicillin-Binding Protein (PBP) Isoforms in Various Bacterial Species

| Bacterial Species | PBP Isoform with Highest Affinity | Other Targeted PBPs (in descending order of affinity) | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | PBP1 | PBP3, PBP2 (exception: low affinity for PBP2X) | nih.govnih.govnih.govasm.org |

| Staphylococcus aureus | PBP1 | PBP3, PBP2 | nih.gov |

| Escherichia coli | PBP2 | PBP1A, PBP1B, PBP3, PBP4 | nih.gov |

| Proteus vulgaris | PBP4 | PBP1A, PBP2, PBP3 | nih.gov |

| Serratia marcescens | PBP2, PBP4 | nih.gov | |

| Bacillus subtilis | PBP1 | biorxiv.orgresearchgate.net |

Crystallographic and computational studies have begun to elucidate the conformational changes within PBPs upon faropenem binding. The binding of β-lactam antibiotics, including faropenem, to the active site serine of PBPs induces conformational changes that are crucial for their inhibitory action. mdpi.com

In Mycobacterium tuberculosis, the crystal structure of PBP3 in complex with faropenem has been solved, revealing the formation of a stable acyl-enzyme complex. rcsb.org These structural insights highlight unique features of the interaction and provide a basis for understanding the inactivation mechanism. rcsb.org Computational studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, have been employed to investigate the deacylation reactions of PBP acyl-enzyme complexes. acs.org These simulations can help explain the differences in hydrolysis rates between various β-lactamases and PBP-inhibited enzymes by analyzing the orientation of the antibiotic within the active site. acs.org Molecular dynamics simulations further contribute to understanding the stability of the drug-PBP complex and the dynamic interactions that influence binding affinity. nih.govresearchgate.net

Affinity and Binding Kinetics of Faropenem to Specific PBP Isoforms Across Diverse Bacterial Species (in vitro biochemical studies)

Molecular Impact of Faropenem on Peptidoglycan Transpeptidation and Cross-Linking

The covalent binding of faropenem to PBPs directly inhibits their transpeptidase activity. drugbank.comnih.gov This enzymatic function is responsible for forming the peptide cross-links between adjacent glycan strands in the bacterial cell wall. drugbank.com By blocking this transpeptidation step, faropenem effectively prevents the formation of a rigid peptidoglycan mesh. patsnap.comresearchgate.net The consequence of this inhibition is a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and death. patsnap.compediatriconcall.com In some bacteria, faropenem treatment has been observed to lead to a decrease in both L,D- and D,D-cross-linkages in peptidoglycan. nih.gov

Penem-Specific Mechanistic Distinctions: Comparative Analyses with Carbapenems and Cephalosporins

While all β-lactam antibiotics share a common mechanism of PBP inhibition, there are important distinctions between the penem (B1263517), carbapenem (B1253116), and cephalosporin (B10832234) classes. nih.gov

Penems, like faropenem, are synthetic compounds characterized by a sulfur atom at the C-1 position of the β-lactam ring, whereas carbapenems have a carbon atom at this position. nih.gov This structural difference, including longer C-S bond lengths and smaller C-S-C bond angles in penems, alters the conformation of the five-membered ring, resulting in reduced intra-ring strain compared to carbapenems. nih.gov This may contribute to the notable chemical stability of faropenem. mdpi.comresearchgate.net Faropenem also lacks a protonatable C-2 side chain, which, along with conformational restraints on its C-2 tetrahydrofuran (B95107) ring, enhances its stability. nih.gov

Compared to some cephalosporins and the carbapenem imipenem (B608078), faropenem's structural features contribute to its stability against certain β-lactamases. mdpi.comjcdronline.org While carbapenems generally have the broadest spectrum of activity among β-lactams, faropenem demonstrates potent activity against many common respiratory and anaerobic pathogens. nih.govresearchgate.netmedex.com.bd

In Mycobacterium tuberculosis, both carbapenems and faropenem have been shown to target L,D-transpeptidases in addition to the classical D,D-transpeptidases (PBPs). researchgate.netbiorxiv.org However, some studies suggest that carbapenems like imipenem may have higher inhibitory potency against L,D-transpeptidases in live mycobacterial cells compared to faropenem. biorxiv.org

Computational Modeling and Molecular Docking Studies of Faropenem-PBP Complex Formation

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are increasingly valuable tools for investigating the interactions between faropenem and its PBP targets at an atomic level. researchgate.netresearchgate.net

Molecular docking studies predict the preferred binding orientation of faropenem within the active site of various PBPs and can estimate the binding affinity. researchgate.net These studies have shown that faropenem can efficiently bind to different types of PBPs. researchgate.net For example, docking studies on Mycobacterium tuberculosis D,D-carboxypeptidase have explored the binding of faropenem, imipenem, and meropenem (B701). sci-hub.se

Following docking, MD simulations are used to refine the predicted binding poses and to assess the stability of the faropenem-PBP complex over time. researchgate.netacs.org These simulations provide insights into the dynamic conformational changes that occur upon ligand binding and can identify key amino acid residues involved in the interaction. nih.gov By analyzing the trajectory of the simulation, researchers can understand the persistence of hydrogen bonds and other non-covalent interactions that contribute to the stability of the complex. nih.govresearchgate.net Such computational studies are instrumental in rationalizing the observed binding affinities and can guide the design of novel PBP inhibitors with improved potency and specificity. researchgate.netresearchgate.net

Bacterial Resistance Mechanisms to Faropenem and Novel Counteracting Strategies

Beta-Lactamase-Mediated Resistance to Faropenem (B194159) Potassium

The primary mechanism of resistance to faropenem, like other β-lactam antibiotics, involves the enzymatic inactivation of the drug by β-lactamases. jscimedcentral.com These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic ineffective. jscimedcentral.com β-lactamases are broadly categorized into serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs), distinguished by their active site composition and catalytic mechanisms. researchgate.netnih.gov

Enzymatic Hydrolysis of Faropenem by Serine Beta-Lactamases (Ambler Classes A, C, D)

Serine β-lactamases, which include Ambler classes A, C, and D, utilize a serine residue as the primary nucleophile in the hydrolysis of β-lactam antibiotics. nih.govacs.org The interaction of faropenem with these enzymes is complex and varies depending on the specific enzyme type.

Studies have shown that faropenem can be a substrate for some SBLs, although often with lower efficiency compared to other β-lactams. For instance, kinetic studies with the class A carbapenemase KPC-2 revealed that faropenem is hydrolyzed, but less efficiently than some other carbapenems. researchgate.netnih.gov The stability of the acyl-enzyme intermediate is a critical factor; for many β-lactams, a slow deacylation rate leads to enzyme inhibition. However, carbapenemases like KPC-2 have evolved to facilitate rapid deacylation of carbapenem-derived acyl-enzymes. acs.org In the case of KPC-2, a remarkable 20,000-fold increase in the deacylation rate has been observed compared to the common TEM-1 β-lactamase. semanticscholar.org

Research on KPC-2 has identified several residues crucial for efficient carbapenem (B1253116) hydrolysis. While Asn170 is conserved in both carbapenemases and non-carbapenemases, its substitution significantly decreases the deacylation rate for carbapenems. semanticscholar.org The Thr235 residue, which interacts with the C3 carboxylate of carbapenems, also plays a significant role in the deacylation step. semanticscholar.org Conversely, mutations of Arg220 and Thr237 can decrease the acylation rate. semanticscholar.org The flexibility of the Ω-loop in KPC-2 is also a key factor in its broad-spectrum activity, enabling the efficient positioning of the deacylating water molecule. acs.org

The hydrolysis of faropenem by AmpC β-lactamases (Class C) also contributes to resistance. asm.org Derepression of AmpC in certain bacterial species can lead to increased minimum inhibitory concentrations (MICs) of faropenem. researchgate.net Similarly, OXA-type β-lactamases (Class D), particularly those with carbapenemase activity like OXA-48, can hydrolyze faropenem. researchgate.netnih.gov For OXA-48, deacylation is the rate-limiting step in carbapenem breakdown. asm.org

| Enzyme Class | Enzyme Example | Interaction with Faropenem | Key Findings |

| Class A | KPC-2 | Substrate, but less efficiently hydrolyzed than some other carbapenems. researchgate.netnih.gov | Efficient deacylation is crucial for hydrolysis. Residues like Asn170, Thr235, Arg220, and Thr237, along with Ω-loop flexibility, are key determinants. acs.orgsemanticscholar.org |

| Class C | AmpC | Faropenem is susceptible to hydrolysis by AmpC. asm.org | Derepression of AmpC can increase faropenem MICs. researchgate.net |

| Class D | OXA-48 | Faropenem is hydrolyzed. researchgate.netnih.gov | Deacylation is the rate-limiting step. asm.org |

While faropenem is generally resistant to hydrolysis by many extended-spectrum β-lactamases (ESBLs), some high-level producers can exhibit reduced susceptibility. researchgate.netresearchgate.net The modal MICs of faropenem for E. coli and Klebsiella spp. producing ESBLs are typically low, indicating good activity. researchgate.net However, for some Enterobacter and Citrobacter species with ESBLs, higher MICs have been observed. researchgate.net

Structural studies have provided insights into the interaction of faropenem with SBLs. Crystallographic analysis of KPC-2 in complex with hydrolyzed faropenem reveals specific interactions within the active site. osti.govbiorxiv.org The hydrolyzed faropenem forms hydrogen bonds with residues such as Ser130, Thr235, and Thr237 via its C4-carboxylate group. biorxiv.org The dihydrothiazole moiety of faropenem engages in π-π stacking interactions with Trp105, a residue important for substrate recognition. osti.govbiorxiv.org

The introduction of specific carbapenemases, such as KPC and NMC-A (a class A enzyme), into E. coli has been shown to cause significant increases in faropenem MICs. researchgate.net This highlights the direct impact of these potent carbapenem-hydrolyzing enzymes on faropenem activity.

Biochemical Characterization of Acyl Enzyme Formation and Deacylation Rates

Interaction of Faropenem with Metallo-Beta-Lactamases (MBLs)

Metallo-β-lactamases (Ambler Class B) represent a significant threat due to their broad-spectrum hydrolytic activity, which includes carbapenems. researchgate.netnih.gov These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. nih.govwjgnet.com

MBLs are categorized into subclasses B1, B2, and B3 based on their active site architecture and zinc ion requirements. nih.gov Subclasses B1 and B3 typically utilize two zinc ions, while subclass B2 enzymes are active with a single zinc ion. wjgnet.comacs.org The zinc ions act as Lewis acids, polarizing the β-lactam carbonyl group and activating a coordinated water molecule or hydroxide (B78521) ion for nucleophilic attack. wjgnet.com

Studies on the interaction of faropenem with MBLs, such as the subclass B1 enzyme VIM-2 and the subclass B3 enzyme L1, have shown that faropenem is a substrate for these enzymes. researchgate.netnih.gov Crystallographic analyses of faropenem-derived complexes with VIM-2 and L1 reveal the opening of the β-lactam ring. researchgate.netnih.gov In the VIM-2 complex, the tetrahydrofuran (B95107) (THF) ring of faropenem is also opened to form an alkene, whereas in the L1 complex, the THF ring remains intact. researchgate.netnih.gov This demonstrates that the reaction outcome can differ depending on the specific MBL.

The binding of the hydrolyzed β-lactam to the MBL active site often involves the displacement of the bridging water/hydroxide ion between the two zinc ions by the newly formed carboxylate. mdpi.com The C3 carboxylate of the hydrolyzed antibiotic can then interact with other active site residues. mdpi.com

The genes encoding MBLs are often located on mobile genetic elements like plasmids and integrons, facilitating their rapid spread among bacterial populations. peerj.comresearchgate.net The presence of MBL genes, such as those encoding VIM, IMP, and NDM enzymes, is a major cause of carbapenem resistance. nih.govnih.gov

Structural analysis of MBL-faropenem complexes has provided a detailed view of the binding interactions. Solution-state NMR studies on the reaction of faropenem with various MBLs (VIM-1, VIM-2, NDM-1) and SBLs have revealed the formation of multiple products, including imine and enamine species with either opened or closed THF rings. researchgate.netnih.gov These findings highlight the complexity of the hydrolytic process and indicate that crystal structures may not always fully represent the reaction outcomes in solution. researchgate.netnih.gov

The acquisition of MBLs like IMP can lead to substantive increases in faropenem MICs. researchgate.net The prevalence of MBL-producing bacteria poses a significant challenge to the clinical utility of faropenem and other carbapenems.

Investigation of Zinc Ion Coordination and Hydrolytic Mechanisms in MBLs

Synergistic Approaches to Overcome Beta-Lactamase Hydrolysis (in vitro studies with novel beta-lactamase inhibitors)

While faropenem exhibits stability against many common β-lactamases, its efficacy can be compromised by certain enzymes, particularly carbapenemases. nih.govmdpi.com This has prompted research into synergistic combinations with β-lactamase inhibitors to restore or enhance its activity.

One novel approach involves the dual-inhibition of both L,D-transpeptidases (Ldts) and penicillin-binding proteins (PBPs) in mycobacteria. In a study involving Mycobacterium smegmatis, combining faropenem with inhibitors of LdtMt2 resulted in a synergistic or additive effect. nih.gov The use of these inhibitors led to a significant decrease in the minimum inhibitory concentration (MIC) of faropenem, suggesting that blocking alternative cell wall synthesis pathways can potentiate its action. nih.govbiorxiv.org For instance, the MIC of faropenem dropped from 16 μg/mL to as low as <0.25 μg/mL in the presence of certain LdtMt2 inhibitors. biorxiv.org

Table 1: Synergistic Activity of Faropenem with LdtMt2 Inhibitors against M. smegmatis

| LdtMt2 Inhibitor | Inhibitor Concentration (μg/mL) | Faropenem MIC (μg/mL) | Fold Decrease in Faropenem MIC | Fractional Inhibitory Concentration (FIC) Index |

|---|---|---|---|---|

| - (Control) | - | 16 | - | - |

| Compound 21 | 4 | 8 | 2 | 0.4 - 0.5 (Synergistic) |

| Compound 25 | 4 | 4 | 4 | |

| Compound 31 | 4 | <0.25 | >64 |

Data derived from in vitro studies on Mycobacterium smegmatis. nih.govbiorxiv.org

Additionally, traditional β-lactamase inhibitors like clavulanate have been explored. Studies have noted synergistic effects when faropenem is combined with clavulanate against certain bacteria, a strategy that aims to protect the faropenem molecule from enzymatic degradation. mdpi.com The development of novel penem (B1263517) derivatives that themselves act as broad-spectrum TEM-1 and AmpC β-lactamase inhibitors also represents a promising synergistic strategy. mdpi.com

Alterations in Penicillin-Binding Proteins (PBPs) as a Key Resistance Determinant

The primary mechanism of action for faropenem, like all β-lactam antibiotics, is the inhibition of PBPs, which are essential enzymes for bacterial cell wall synthesis. mdpi.comresearchgate.net Consequently, alterations in these target proteins that reduce binding affinity are a major cause of resistance. mdpi.complos.org Faropenem generally shows a high binding affinity for essential high-molecular-weight PBPs in various bacteria. nih.govresearchgate.net However, even subtle changes in these proteins can lead to clinically significant resistance.

In Streptococcus pneumoniae, resistance is often linked to sequential alterations in multiple PBPs, including PBP1A, PBP2B, and PBP2X. nih.govasm.org While faropenem demonstrates strong binding to most pneumococcal PBPs, it has a notably lower affinity for PBP2X. nih.gov In some highly resistant strains, the affinities for PBP1A, PBP2X, and PBP2B are all reduced. nih.gov Similarly, in Pseudomonas aeruginosa, faropenem has a high affinity for the essential PBP3, but this alone is not sufficient to ensure efficacy due to other intrinsic resistance mechanisms. mdpi.com

Mutational Profiling of PBP Active Sites Affecting Faropenem Binding Affinity

Specific mutations within the transpeptidase domain of PBPs are directly responsible for decreased binding affinity of faropenem, leading to resistance. The active sites of PBPs are characterized by conserved amino acid motifs, and changes in or near these motifs are frequently associated with resistance. nih.gov

Research has identified key mutations in various pathogens:

Enterococcus faecalis : Resistance has been linked to point mutations in the pbp4 gene, resulting in amino acid substitutions at positions such as 475, 520, and 605. The accumulation of these mutations correlates with decreasing affinity for faropenem.

Haemophilus influenzae : In β-lactamase-nonproducing, ampicillin-resistant (BLNAR) strains, mutations in PBP3 are critical. An Asp526Lys substitution, for example, has been shown to cause a 5.4-fold increase in faropenem resistance. The accumulation of multiple substitutions (e.g., Met377Ile, Ser385Thr) further elevates resistance levels.

Streptococcus pneumoniae : High-level resistance typically involves a combination of mutations in PBP1a, PBP2b, and PBP2x. asm.org A key mutation in PBP1A, Thr371Ser/Ala, is observed in highly penicillin-resistant strains, which also show reduced susceptibility to faropenem. asm.org

Table 2: PBP Mutations Conferring Reduced Faropenem Affinity/Increased Resistance

| Bacterium | PBP Target | Observed Mutations/Substitutions | Impact on Faropenem |

|---|---|---|---|

| Enterococcus faecalis | PBP4 | Single or double substitutions at positions 475, 520, 605 | Decreased binding affinity |

| Haemophilus influenzae | PBP3 | Asp526Lys | 5.4-fold increase in resistance |

| Haemophilus influenzae | PBP3 | Multiple substitutions (Met377Ile, Ser385Thr, Leu389Phe) + Asp526Lys | Increased resistance compared to single substitution |

| Streptococcus pneumoniae | PBP1A, PBP2B, PBP2X | Accumulation of various mutations, including Thr371Ser/Ala in PBP1A | Reduced binding affinity, increased MIC |

Data compiled from mutational analysis studies. asm.org

Transcriptional Regulation and Overexpression of Specific PBP Isoforms Conferring Resistance

While mutations are a primary mechanism, changes in the expression levels of PBP genes could theoretically contribute to resistance. However, evidence for overexpression of specific PBP isoforms as a significant mechanism of faropenem resistance is limited.

Studies in Enterococcus faecalis have found that resistance is primarily due to decreased PBP affinity from point mutations, with no evidence of PBP overexpression in the resistant isolates examined. Similarly, analysis of PBP gene promoters in Streptococcus pneumoniae R6 showed they were constitutively expressed, and their expression levels did not change upon exposure to a β-lactam antibiotic. researchgate.net This suggests that, at least in sensitive strains, transcriptional upregulation is not a primary response. researchgate.net

Interestingly, some research points to more complex post-transcriptional regulatory mechanisms. In certain cefotaxime-resistant S. pneumoniae lab mutants, reduced amounts of PBP2x were observed, not due to decreased transcription, but due to degradation by the HtrA serine protease. This indicates that protein stability and turnover, rather than just gene expression, can play a role in modulating PBP levels and impacting β-lactam resistance.

Efflux Pump Systems Modulating Intracellular Faropenem Concentrations

Efflux pumps are membrane transporters that actively extrude toxic compounds, including antibiotics, from the bacterial cell, thereby preventing them from reaching their intracellular targets. mdpi.comfrontiersin.org This mechanism is a significant contributor to both intrinsic and acquired resistance to faropenem, particularly in Gram-negative bacteria. mdpi.commdpi.com

The high intrinsic resistance of Pseudomonas aeruginosa to faropenem, for example, is attributed in part to the activity of the MexAB-OprM efflux pump. mdpi.com Deletion of the genes encoding this pump leads to increased susceptibility to faropenem. mdpi.com In Enterobacteriaceae, the homologous AcrAB-TolC pump is a major contributor to multidrug resistance and is known to transport a wide variety of substrates, including β-lactams. bmbreports.orgmdpi.com

Biochemical and Genetic Characterization of Specific Efflux Pumps (e.g., AcrAB-TolC, MexAB-OprM)

The AcrAB-TolC and MexAB-OprM systems belong to the Resistance-Nodulation-Division (RND) family of transporters. bmbreports.org They are complex tripartite assemblies that span the entire bacterial cell envelope. bmbreports.orgmicropspbgmu.ru

Genetic Organization : The genes for these pumps are typically organized in an operon. For instance, the mexAB-oprM operon in P. aeruginosa codes for the three protein components. mdpi.com Expression of this operon is often negatively regulated by a repressor gene, such as mexR. Mutations in this repressor can lead to the overexpression of the efflux pump and a multidrug-resistant phenotype. mdpi.com

Biochemical Structure : The tripartite complex consists of three main components:

An inner membrane protein (AcrB or MexB), which is the energy-dependent transporter that recognizes and binds the substrate using the proton motive force. mdpi.combmbreports.org

A membrane fusion protein (AcrA or MexA), which is located in the periplasm and links the inner membrane pump to the outer membrane channel. mdpi.com

An outer membrane factor (TolC or OprM), which forms a channel through the outer membrane, providing the final exit pathway for the substrate out of the cell. bmbreports.orgfrontiersin.org

This sophisticated, multi-component architecture allows the pump to effectively capture substrates from the periplasm or the inner membrane and expel them directly into the external environment. micropspbgmu.ru

Substrate Specificity and Transport Kinetics of Faropenem via Efflux Systems

Faropenem is a recognized substrate for RND-type efflux pumps. mdpi.commdpi.com Its chemical structure allows it to be bound within the substrate-binding pocket of the inner membrane component, AcrB or MexB. While direct experimental kinetic data like Km (Michaelis constant) or Vmax (maximum transport rate) for faropenem efflux by these specific pumps are not extensively detailed, computational and functional studies provide significant insights.

Substrate Recognition : Molecular modeling studies of the interaction between carbapenems, including faropenem, and the AcrB transporter have been performed. mdpi.com These studies investigate how the antibiotic fits into the large, polyspecific substrate-binding pocket of the pump. The efficiency of binding and subsequent transport can be influenced by the physicochemical properties of the antibiotic. mdpi.com Efflux pump specificity can be complex, and efficient extrusion can occur even with low substrate affinity. mdpi.com

Impact on Susceptibility : Functional evidence for transport comes from genetic studies. In P. aeruginosa, the deletion of the mexAB-oprM operon, combined with the loss of the AmpC β-lactamase, significantly increases susceptibility to faropenem, confirming that efflux is a critical component of resistance. mdpi.com This interplay between low outer membrane permeability, enzymatic degradation, and active efflux culminates in the high level of intrinsic resistance observed in bacteria like P. aeruginosa. mdpi.com

Porin Channel Modifications and Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria serves as a formidable selective barrier, controlling the influx of substances, including antibiotics. nih.govdovepress.com Resistance to Faropenem, particularly in these bacteria, is significantly associated with modifications that reduce the permeability of this outer membrane. Key among these adaptations are changes to porin channels, which are the primary conduits for hydrophilic antibiotics like Faropenem to enter the periplasmic space. nih.govaimspress.com

Alterations in porin structure or expression can drastically limit the intracellular concentration of Faropenem, rendering it less effective. frontiersin.org This can occur through several mechanisms:

Downregulation or Loss of Porins: A common strategy is the reduced expression or complete loss of major porin proteins, such as OmpC and OmpF in Escherichia coli or their homologs like OmpK35 and OmpK36 in Klebsiella pneumoniae. asm.orgnih.gov Studies have demonstrated that the loss of these porins, often in combination with other resistance mechanisms like the production of β-lactamases, leads to clinically significant resistance to carbapenems. asm.orgresearchgate.net In E. coli strains isolated during Faropenem treatment, mutations affecting the OmpC porin have been specifically identified as a resistance mechanism. nih.gov

Mutations Leading to Channel Constriction: Single point mutations within the genes encoding porins can alter the size or electrostatic properties of the channel. nih.govresearchgate.net These subtle changes can selectively filter or slow the passage of antibiotic molecules, including Faropenem, through the pore, effectively decreasing their permeability. nih.gov

Synergy with Efflux Pumps: Reduced permeability is often coupled with the increased activity of efflux pumps, which actively expel antibiotics that manage to enter the periplasm. nih.govgardp.orgbmbreports.org This two-pronged defense—limiting entry and actively removing the drug—creates a highly resistant phenotype. The AcrAB-TolC efflux pump is a major contributor to this process in many Gram-negative pathogens. bmbreports.org

Research highlights the low intrinsic permeability of the Pseudomonas aeruginosa outer membrane to penems. Studies comparing Faropenem to other β-lactams found its rate of permeability to be only 30% of that of Imipenem (B608078) in P. aeruginosa PAO1. asm.org The introduction of E. coli's OmpF porin into this strain increased Faropenem's permeability rate by 1.8-fold, underscoring the critical role of porins in its uptake. asm.org

| Bacterium | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Escherichia coli | Porin Mutation | Mutations in the OmpC porin were observed in clinical isolates following Faropenem treatment. | nih.gov |

| Escherichia coli | Porin Modification | Single point mutations in OmpC can reduce channel size or alter electrostatics, decreasing permeability to carbapenems. | nih.govresearchgate.net |

| Pseudomonas aeruginosa | Low Outer Membrane Permeability | The permeability rate of Faropenem was found to be 30% that of Imipenem, indicating high intrinsic resistance due to the outer membrane barrier. | asm.org |

| Klebsiella pneumoniae | Porin Loss | Loss of both OmpK35 and OmpK36 porins, often combined with β-lactamase production, results in elevated carbapenem resistance. | asm.orgnih.govfrontiersin.org |

Biofilm-Associated Resistance Mechanisms to Faropenem (in vitro studies)

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.netmdpi.com This mode of growth provides significant protection against antimicrobial agents, contributing to persistent and chronic infections. mdpi.com Within a biofilm, bacteria exhibit resistance mechanisms that are distinct from their planktonic (free-swimming) counterparts.

Interaction of Faropenem with Extracellular Polymeric Substance (EPS) Matrix Components

The EPS matrix is a complex scaffold composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). frontiersin.org It is a primary factor in biofilm-mediated antibiotic resistance, acting as a physical and chemical barrier. mdpi.comfrontiersin.org While direct in vitro studies on the specific interaction between Faropenem and EPS components are limited, the established behavior of other β-lactam antibiotics within biofilms provides a strong basis for understanding these mechanisms.

The EPS matrix can hinder Faropenem's effectiveness in several ways:

Diffusion Limitation: The dense, viscous nature of the EPS matrix can physically impede the diffusion of antibiotic molecules, preventing them from reaching bacteria in the deeper layers of the biofilm at bactericidal concentrations. ucd.ie

Sequestration and Inactivation: Components within the matrix can directly interact with and neutralize antibiotics. For example, extracellular β-lactamases can become trapped and concentrated within the EPS, where they degrade Faropenem before it can reach its target penicillin-binding proteins (PBPs). mdpi.com Furthermore, the charged polymers of the EPS can bind and sequester antibiotic molecules, reducing their bioavailability. ucd.ie

Studies on the related carbapenem, Meropenem (B701), have shown that the EPS matrix produced by Candida albicans in a polymicrobial biofilm can reduce the antibiotic's effectiveness, although the precise mechanism remains to be fully elucidated. echemcom.com This suggests that the protective qualities of the EPS are a general feature of biofilm resistance that would apply to Faropenem as well.

Role of Persister Cell Phenotypes in Faropenem Tolerance

Within a bacterial population, a small fraction of cells can enter a dormant, metabolically inactive state. These "persister cells" are not genetically resistant but exhibit a transient, non-heritable tolerance to high doses of antibiotics. frontiersin.orgnih.gov This phenotypic variance is a key survival strategy, particularly within the stressful microenvironment of a biofilm. frontiersin.org

The mechanism of action for β-lactam antibiotics like Faropenem involves the inhibition of cell wall synthesis, a process that is active only in growing and dividing cells. drugbank.compediatriconcall.com Since persister cells are in a state of growth arrest, they are intrinsically tolerant to the lethal effects of Faropenem. nih.gov

Key characteristics of persister cell-mediated tolerance include:

Transient Dormancy: Persisters are in a non-growing state that makes them unsusceptible to antibiotics targeting active cellular processes. nih.gov

Reversible Phenotype: When the antibiotic pressure is removed, persister cells can "wake up" and resume growth, repopulating the biofilm with a new generation of susceptible cells. frontiersin.orgfrontierspartnerships.org This can lead to the recurrence of infection after a course of therapy is completed.

Biofilm Enrichment: The nutrient gradients and stress conditions within a biofilm are thought to induce the formation of persister cells, making them a significant component of the biofilm community. frontiersin.org

While extensive in vitro studies specifically documenting the formation of Faropenem-tolerant persister cells are not widely available, the fundamental principles of their biology strongly suggest their involvement in the recalcitrance of biofilm-associated infections to Faropenem therapy. frontierspartnerships.orgcecentral.com The presence of these tolerant cells within a biofilm ensures that even if the majority of susceptible bacteria are killed, a reservoir of viable cells remains to fuel a rebound infection. frontiersin.org

In Vitro Antimicrobial Activity and Spectrum of Faropenem Potassium Against Diverse Bacterial Pathogens

Comprehensive Minimum Inhibitory Concentration (MIC) Studies

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Numerous studies have defined the MIC values of faropenem (B194159) against a wide array of clinical isolates.

Faropenem exhibits considerable in vitro potency against many Gram-positive aerobes, including strains resistant to other antibiotics. It is particularly active against Streptococcus pneumoniae, including isolates with reduced susceptibility to penicillin. asm.orgoup.com Its activity against methicillin-susceptible Staphylococcus aureus (MSSA) is significant, though it is less active against methicillin-resistant S. aureus (MRSA). nih.gov Against enterococci, its activity is more moderate and species-dependent. nih.gov

Studies have reported MIC90 values (the concentration required to inhibit 90% of isolates) for penicillin-susceptible S. pneumoniae as low as <0.12 mg/L, while penicillin-intermediate and penicillin-resistant strains have higher MIC90s of 0.12-0.25 mg/L and 0.5-1 mg/L, respectively. oup.comnih.gov For MSSA, the MIC90 is reported to be around 0.12 mg/L, whereas for MRSA, it is significantly higher at >32 mg/L. nih.govnih.gov Faropenem is also active against other streptococcal species, such as β-hemolytic streptococci (MIC90 = 0.06 mg/L) and Streptococcus milleri group (MIC90 = 0.12 mg/L). nih.gov For Enterococcus faecalis, the MIC90 is reported at 8 mg/L, while it is largely inactive against Enterococcus faecium (MIC90 >32 mg/L). nih.gov

Table 1: In Vitro Activity of Faropenem Against Gram-Positive Bacterial Isolates

(Data sourced from references nih.gov and oup.com. "N/A" indicates data not available in the cited sources.)

Faropenem demonstrates good in vitro activity against many common Gram-negative pathogens, including Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Klebsiella pneumoniae. nih.govnih.gov Its activity is maintained against β-lactamase-producing strains of H. influenzae and M. catarrhalis. jlabphy.org For both β-lactamase-positive and -negative H. influenzae, the MIC90 is reported to be between 0.5 and 1 mg/L. jlabphy.orgmedicaldialogues.in For M. catarrhalis, the MIC90 is approximately 0.5 mg/L. nih.govmedicaldialogues.in

Table 2: In Vitro Activity of Faropenem Against Gram-Negative Bacterial Isolates

(Data sourced from references jlabphy.org and nih.gov.)

Faropenem is highly active against a broad range of anaerobic bacteria. scispace.comsemanticscholar.orgresearchgate.net Studies evaluating its effect on periodontal pathogens showed an MIC90 of ≤0.5 mg/L against all anaerobes tested, including species of Porphyromonas, Prevotella, Fusobacterium, and Bacteroides. scispace.comsemanticscholar.org Against the Bacteroides fragilis group, faropenem demonstrates potent activity, with MIC50 and MIC90 values reported as 0.12 and 1 mg/L, respectively. oup.com However, some resistant strains of Clostridioides difficile have been noted, with MICs ranging from 16 to 32 μg/ml.

Table 3: In Vitro Activity of Faropenem Against Anaerobic Bacterial Isolates

(Data sourced from references oup.com and. "N/A" indicates data not available in the cited sources.)

Atypical pathogens are a common cause of respiratory tract infections. semanticscholar.org While faropenem is indicated for community-acquired respiratory infections where these pathogens are prevalent, specific in vitro MIC data for faropenem against Mycoplasma pneumoniae and Chlamydophila pneumoniae are not extensively reported in the reviewed scientific literature. semanticscholar.org Beta-lactam antibiotics, in general, are not the primary line of treatment for atypical pathogens due to their lack of a peptidoglycan cell wall.

Anaerobic Bacterial Species (e.g., Clostridioides difficile, Bacteroides fragilis)

Time-Kill Curve Analysis and Assessment of Bactericidal vs. Bacteriostatic Activity (in vitro)

Time-kill curve studies are performed to assess the rate and extent of bacterial killing by an antimicrobial agent over time. Analysis of faropenem has consistently demonstrated bactericidal activity against a wide range of pathogens. jlabphy.org Bactericidal activity is typically defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (cfu/mL) from the initial inoculum.

Faropenem's killing action is generally time-dependent, a characteristic typical of β-lactam antibiotics. jlabphy.org In one study, faropenem was bactericidal against 13 out of 14 Gram-positive and Gram-negative strains tested at a concentration four times the MIC after 24 hours. medicaldialogues.in Against anaerobic bacteria, faropenem was shown to be bactericidal against both β-lactamase-positive and -negative strains, achieving a maximum bactericidal effect at 10 times the MIC between 12 and 24 hours. scispace.comsemanticscholar.org The rate of killing was found to be most rapid against E. coli and least rapid against B. fragilis. jlabphy.org

Characterization of the Post-Antibiotic Effect (PAE) of Faropenem (in vitro)

The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent. This pharmacodynamic parameter is particularly relevant for drugs with short half-lives. Faropenem exhibits a significant PAE against several key pathogens. jlabphy.org

Notably, and unlike many other β-lactam antibiotics, faropenem demonstrates a PAE against Gram-negative organisms like E. coli. jlabphy.org It also produces a significant PAE against Gram-positive bacteria, including S. aureus and S. pneumoniae. jlabphy.org However, no significant PAE was observed against H. influenzae. jlabphy.org For anaerobic bacteria, faropenem was found to have an in vitro PAE against all tested isolates, an effect that was not influenced by the production of β-lactamase. scispace.comsemanticscholar.org Studies have also suggested that increasing the concentration of faropenem is associated with a longer PAE duration. scispace.com

Synergistic and Antagonistic Interaction Profiling of Faropenem with Other Antimicrobial Agents (in vitro checkerboard and Etest methodologies)

The exploration of synergistic and antagonistic interactions between faropenem and other antimicrobial agents is crucial for optimizing therapeutic strategies, particularly against resistant pathogens. Methodologies such as the checkerboard and Etest are instrumental in quantifying these interactions in vitro.

The checkerboard method involves a two-dimensional array of serial dilutions of two antimicrobial agents, allowing for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination. emerypharma.com The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index, calculated as the sum of the MIC of each drug in combination divided by the MIC of each drug alone. emerypharma.comresearchgate.net A FIC index of ≤0.5 typically indicates synergy, >4.0 suggests antagonism, and values in between are considered additive or indifferent. emerypharma.com

The Etest, a gradient diffusion method, can also be adapted to assess synergy. This involves placing two Etest strips in a specific orientation on an inoculated agar (B569324) plate. The intersection of the inhibition ellipses can be used to calculate a FIC index, providing a visual and quantitative measure of the interaction. nih.gov

Synergistic Interactions:

With Rifampin against Mycobacterium tuberculosis : Studies have demonstrated significant synergistic activity between faropenem and rifampin against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. oup.comasm.org In one study, the combination of faropenem with rifampin resulted in a potent synergistic effect, reducing the amount of rifampin required to inhibit the growth of both rifampin-monoresistant and multidrug-resistant Mtb strains. asm.org This synergistic relationship also appears to limit the emergence of resistant mutants. asm.org

With Aminoglycosides against Gram-Negative Bacteria : Combination therapy with a carbapenem (B1253116) and an aminoglycoside has shown synergistic effects against Gram-negative bacteria like Pseudomonas aeruginosa and carbapenem-resistant Escherichia coli. nih.govmdpi.com The proposed mechanism involves the aminoglycoside disrupting the outer bacterial membrane, which enhances the penetration of the carbapenem to its target site. nih.gov While specific data on faropenem in this combination is limited, the principle of this synergistic mechanism may extend to faropenem as a member of the penem (B1263517) class, which is structurally similar to carbapenems.

With Beta-Lactams against Mycobacterium abscessus : In vitro studies have explored combinations of various β-lactams against M. abscessus. While faropenem alone exhibited a high MIC against M. abscessus, several dual β-lactam combinations showed synergy. nih.gov This suggests that pairing faropenem with another appropriate β-lactam could be a potential strategy, although specific synergistic combinations involving faropenem for this pathogen require further investigation.

Antagonistic Interactions:

Current literature does not prominently report significant antagonistic interactions involving faropenem. However, it is a general principle that antagonism can occur when two drugs have opposing mechanisms of action or when one drug induces resistance to the other. emerypharma.com For instance, combinations of bacteriostatic and bactericidal agents can sometimes result in antagonism. Continuous surveillance and in vitro testing are necessary to identify any potential for antagonism with newer or existing antimicrobial agents.

Data from In Vitro Synergy Studies:

The following table summarizes findings from checkerboard and other in vitro synergy studies involving faropenem and other antimicrobial agents.

| Bacterial Species | Antimicrobial Combination | Methodology | Interaction | Key Findings | Citation |

| Mycobacterium tuberculosis | Faropenem + Rifampin | Checkerboard Titration Assay | Synergy | Faropenem afforded the most potent synergy with rifampin among the tested (carba)penems. | asm.org |

| Mycobacterium tuberculosis | Faropenem + Rifampin | Whole-Blood Bactericidal Activity (WBA) Trial | Modest support for synergistic effects | The study provided modest support for the possibility of synergistic effects of faropenem with rifampicin-containing therapy. | oup.com |

| Mycobacterium abscessus | Faropenem + Various β-lactams | Condensed Checkerboard Assay | Variable | Faropenem was included in a screen of 206 paired combinations. While some dual β-lactam combinations showed synergy, specific synergistic pairs with faropenem were not detailed. | nih.gov |

| Carbapenem-Resistant Escherichia coli | Meropenem (B701) + Aminoglycosides | Checkerboard and Time-Kill Assays | Synergy | Demonstrated strong synergistic effects, suggesting a potential strategy for CREC infections. | mdpi.com |

| Pseudomonas aeruginosa | Carbapenems + Aminoglycosides | Mechanistic and Modeling-Based Approach | Synergy | Aminoglycosides permeabilize the outer membrane, enhancing carbapenem penetration. | nih.gov |

Methodological Considerations for In Vitro Breakpoint Determination (referencing CLSI/EUCAST for interpretative criteria)

The determination of in vitro susceptibility breakpoints for antimicrobial agents is a critical process that guides clinical decision-making. These breakpoints, established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), categorize a bacterial isolate as "Susceptible," "Intermediate," or "Resistant" to a particular drug. nih.org.pk

A significant challenge for faropenem has been the absence of officially established interpretive breakpoints from both CLSI and EUCAST. nih.gov This lack of standardized criteria complicates the interpretation of MIC values obtained in clinical microbiology laboratories and hinders the routine use of faropenem for treating infections. nih.gov

Key Methodological Considerations:

Standardized Testing Methods : For breakpoint determination, strict adherence to standardized susceptibility testing methodologies is paramount. The CLSI provides detailed protocols for both disk diffusion (Kirby-Bauer) and dilution (broth microdilution and agar dilution) methods. nih.org.pk Similarly, EUCAST has its own set of rigorous standards. himediadownloads.com These methods require precise control over inoculum density, growth medium, incubation conditions, and quality control strains to ensure reproducibility and accuracy. mdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Modern breakpoint setting relies heavily on PK/PD modeling. This involves integrating data on the drug's absorption, distribution, metabolism, and excretion (pharmacokinetics) with its in vitro activity against the target pathogen (pharmacodynamics). researchgate.net The goal is to determine a breakpoint that corresponds to a high probability of achieving the necessary drug exposure at the site of infection to ensure a successful clinical outcome. researchgate.net

MIC Distributions : The analysis of MIC distributions for a large and diverse population of bacterial isolates is a cornerstone of breakpoint determination. This data helps to distinguish between wild-type (susceptible) populations and those that have acquired resistance mechanisms. bsac.org.uk

Clinical Outcome Data : Whenever available, clinical data from well-controlled trials are used to correlate in vitro MIC values with patient outcomes. This provides the ultimate validation for the established breakpoints. nih.org.pk

Mechanisms of Resistance : An understanding of the molecular mechanisms of resistance to the antimicrobial agent is crucial. For β-lactams like faropenem, this includes the production of β-lactamases. nih.gov Breakpoints must be set to effectively differentiate between isolates that are susceptible and those that harbor clinically significant resistance mechanisms.

Differences between CLSI and EUCAST Approaches:

While both organizations strive for clinically relevant breakpoints, their methodologies can differ, sometimes leading to different breakpoint values for the same drug. researchgate.net For instance, the two committees may use different PK/PD targets or statistical approaches, such as the Monte Carlo simulation, to model the probability of target attainment. researchgate.net EUCAST has also been proactive in defining screening cut-off values for detecting specific resistance mechanisms, like carbapenemase production in Enterobacteriaceae. researchgate.net

The absence of established CLSI and EUCAST breakpoints for faropenem highlights the need for further research and data submission to these regulatory bodies. Establishing these interpretive criteria is a critical step for the responsible and effective clinical use of this antimicrobial agent. nih.gov

Pharmacological and Mechanistic Toxicological Investigations of Faropenem in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Pre-clinical ADME studies are fundamental in characterizing the journey of a drug through a biological system. For faropenem (B194159), these investigations in animal models have provided critical insights into its potential as a therapeutic agent.

The oral bioavailability of faropenem itself is generally low. asm.org To overcome this limitation, a prodrug, faropenem medoxomil, was developed. This esterified form significantly enhances oral absorption, exhibiting high bioavailability in animal models, ranging from 72% to 84%. medex.com.bd Upon absorption, faropenem medoxomil is hydrolyzed to release the active parent compound, faropenem.

Investigations into the transport of faropenem across biological membranes have identified specific carrier-mediated processes. Studies using a Xenopus oocyte expression system with mouse transporters revealed that faropenem is a substrate for the inorganic phosphate (B84403) transporter Npt1 (a sodium-dependent phosphate transporter). hospimax.comevotec.comnih.gov This transporter facilitates the movement of faropenem across the renal epithelial luminal membrane. hospimax.comevotec.com The transport via mouse Npt1 was found to be sodium-independent but sensitive to chloride ion concentrations. evotec.comnih.gov An increase in chloride ion concentration decreases the transport activity of faropenem by Npt1. evotec.comnih.gov This mechanism is crucial for the drug's renal secretion. The affinity of faropenem for the mouse Npt1 transporter was determined with a Michaelis-Menten constant (Km) of 0.77 ± 0.34 mM. evotec.com

The distribution of faropenem into various tissues has been evaluated in animal models, demonstrating its ability to reach sites of infection. Studies using the in vivo microdialysis technique in animals have provided detailed insights into the tissue penetration of faropenem. These investigations have shown that the unbound, pharmacologically active concentrations of faropenem in the interstitial fluid of the lungs, muscle, and liver are comparable to the unbound concentrations found in plasma. nih.gov However, the total drug concentrations, which include both bound and unbound drug, varied significantly among these tissues. nih.gov

Efficacy studies in animal infection models further corroborate these findings. In murine models of tuberculosis, treatment with faropenem medoxomil resulted in significant reductions in bacterial colony-forming units (CFU) in the lungs, indicating effective penetration into lung tissue. pharmaron.com Similarly, in a lethal murine inhalation model of Bacillus anthracis, faropenem treatment was evaluated by assessing bacterial burdens in the lung tissue, again supporting its distribution to this critical site. barterandmarcinpharma.com A noncompartmental model was developed to assess the plasma faropenem concentrations using data from all dose groups in this study. barterandmarcinpharma.com

Table 1: Faropenem Distribution in Animal Tissues (Microdialysis Data)

| Tissue | Unbound Concentration in Interstitial Fluid (ISF) | Total Tissue Concentration |

|---|---|---|

| Lung | Close to unbound plasma concentrations nih.gov | Varies nih.gov |

| Muscle | Close to unbound plasma concentrations nih.gov | Varies nih.gov |

The metabolism of faropenem in pre-clinical models is primarily characterized by enzymatic hydrolysis in the kidneys. The key enzyme responsible for this metabolic transformation is dehydropeptidase-I (DHP-I), which is present in the renal tubules. hospimax.comciplamed.comresearchgate.net This enzymatic action results in the opening of the beta-lactam ring, leading to the formation of inactive metabolites that are subsequently found in the blood and urine. hospimax.comciplamed.com

The significant role of DHP-I in faropenem metabolism has been demonstrated in animal studies involving the co-administration of a DHP-I inhibitor. In studies with rats, the administration of cilastatin (B194054), a known DHP-I inhibitor, led to a notable increase in the blood concentration of faropenem. medex.com.bdhospimax.comciplamed.com This is attributed to the obstruction of metabolic fermentation by cilastatin. ciplamed.comresearchgate.net For example, one study in rats showed that intravenous injection of cilastatin increased the area under the curve (AUC) of orally administered faropenem from 2.90 to 8.79 μg·hr/ml. ciplamed.com Further evidence comes from studies using DHP-I-deficient mice, where the clearance of faropenem is reduced, leading to higher systemic exposure. asm.orgpharmaron.com

While it is established that faropenem is metabolized into at least two metabolites, specific detailed structures of these metabolites from animal studies are not extensively described in the reviewed literature, other than that they are antibacterially inactive. asm.org

Consistent with its metabolism in the kidney, faropenem is predominantly eliminated from the body via the renal route in animal models. hospimax.comasm.org The excretion process is not merely passive glomerular filtration but involves active tubular secretion. evotec.com

The transporter Npt1, located at the luminal brush-border membrane of renal proximal tubular cells, plays a significant role in the secretion of faropenem into the urine. hospimax.comevotec.com Studies with Npt1-expressing oocytes demonstrated an efflux rate of faropenem approximately 9.5 times faster than that of control oocytes, supporting its role in active secretion. nih.gov This active transport mechanism can be inhibited by probenecid. medex.com.bd Due to these characteristics, faropenem is classified as a renal excretion-type antibiotic. hospimax.com Although the primary route is renal, some β-lactam antibiotics can also be partly excreted via the liver, but specific data on the biliary clearance of faropenem in animal models is limited. evotec.com

Elucidation of Metabolic Pathways and Identification of Metabolites (e.g., enzymatic hydrolysis, conjugation reactions in animal microsomes and models)

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies in In Vitro Systems and In Vivo Animal Infection Models

Understanding the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is essential for predicting efficacy.

For β-lactam antibiotics, including faropenem, the most critical pharmacodynamic index linked to efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT>MIC). researchgate.net

This principle has been validated for faropenem in various animal infection models. In a murine model of Bacillus anthracis infection, the PK/PD relationships between plasma faropenem free-drug concentrations and efficacy were evaluated, confirming the importance of the time-dependent killing characteristic of β-lactams. In other animal model studies, bacteriostasis was associated with %fT>MIC values ranging from 8.6% to 17%, while a more significant bactericidal effect (2-log10 kill) was observed at %fT>MIC values between 12% and 28%. researchgate.net In a DHP-I-deficient mouse model of tuberculosis, efficacy was also linked to the time above MIC. asm.org These pre-clinical findings establish %fT>MIC as the key PK/PD driver for faropenem, guiding the design of effective dosing strategies.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Amoxicillin |

| Azithromycin |

| Bacillus anthracis |

| Benzylpenicillin |

| Cefdinir |

| Cefpodoxime |

| Cilastatin |

| Ciprofloxacin |

| Clavulanate |

| Clavulanic acid |

| Faropenem |

| Faropenem medoxomil |

| Faropenem sodium |

| Furosemide |

| Imipenem (B608078) |

| L-084 |

| Levofloxacin |

| Linezolid |

| Meropenem (B701) |

| Moxifloxacin |

| Panipenem |

| Probenecid |

| Rifampin |

| Sodium valproate |

Mechanistic Dose-Response Relationships in Animal Models for Efficacy Against Specific Bacterial Pathogens

Faropenem, a penem (B1263517) antibiotic, demonstrates efficacy in animal models through its primary mechanism of inhibiting bacterial cell wall synthesis. pediatriconcall.com This is achieved by interfering with the activity of penicillin-binding proteins (PBPs), which are crucial enzymes for the final phase of peptidoglycan synthesis. pediatriconcall.comnih.gov By binding to and inactivating these proteins, faropenem disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall and leading to cell lysis and death. pediatriconcall.comnih.gov

In preclinical studies, the efficacy of faropenem is often evaluated by establishing a dose-response relationship against specific pathogens. For instance, in a hollow fiber system model of pediatric intracellular tuberculosis, the percentage of time that faropenem concentrations persist above the minimum inhibitory concentration (%TMIC) was identified as a key pharmacodynamic parameter. researchgate.net A study demonstrated that a faropenem TMIC of over 62% was associated with the most significant reduction in bacterial load. nirt.res.in

However, the translation of in vitro activity to in vivo efficacy in animal models can be complex. For example, while faropenem shows potent activity against Mycobacterium tuberculosis in vitro, its efficacy in mouse models is limited. asm.org This discrepancy is partly attributed to the rapid enzymatic hydrolysis of faropenem by dehydropeptidases, which are more active in certain animal species like mice and rats compared to humans. asm.org Consequently, in some murine studies, faropenem alone did not significantly reduce bacterial loads in the lungs. asm.org

The antimicrobial spectrum of faropenem in preclinical models includes a range of Gram-positive and Gram-negative bacteria. It has shown notable in vitro activity against Streptococcus pneumoniae, including penicillin-resistant strains, as well as β-lactamase-producing Haemophilus influenzae and Moraxella catarrhalis. mdpi.comjlabphy.org Its activity extends to many anaerobic bacteria as well. drugbank.comresearchgate.net However, its efficacy against certain Gram-negative bacteria like Pseudomonas aeruginosa and Stenotrophomonas maltophilia is weak. mdpi.comresearchgate.net

Table 1: In Vitro Activity of Faropenem Against Various Bacterial Pathogens

| Bacterial Species | MIC Range (μg/mL) | Key Findings |

| Streptococcus pneumoniae | Varies | Active against penicillin-resistant strains. mdpi.comjlabphy.org |

| Haemophilus influenzae | Varies | Active against β-lactamase-producing strains. mdpi.com |

| Moraxella catarrhalis | Varies | Active against β-lactamase-producing strains. mdpi.com |

| Mycobacterium tuberculosis | 1.3 (MIC90) | Potent in vitro activity, but limited in vivo efficacy in mice. asm.org |

| Pseudomonas aeruginosa | >128 | Weak activity. researchgate.net |

| Stenotrophomonas maltophilia | >128 | Weak activity. researchgate.net |

Pre-clinical Toxicological Assessments in Animal Models

Assessment of Target Organ Toxicity and Pathological Manifestations

Preclinical animal models are crucial for identifying potential target organ toxicities of new chemical entities, including antibiotics like faropenem. While specific mechanistic studies on faropenem-induced organ toxicity are not extensively detailed in the provided results, general principles of drug-induced organ damage assessment in animal models can be applied.

Nephrotoxicity:

The kidney is a common target for drug-induced toxicity due to its role in excretion. openaccessjournals.com For β-lactam antibiotics, renal excretion is a primary elimination pathway. nih.gov Faropenem is actively secreted into the urine, a process that involves transport across the renal epithelial luminal membrane. nih.gov Animal models of nephrotoxicity often involve the administration of known nephrotoxic agents to induce acute kidney injury (AKI), characterized by direct tubular injury, inflammation, or intratubular obstruction. nih.gov The cellular mechanisms can involve direct cytotoxicity to renal proximal tubular cells. nih.gov While faropenem is eliminated via the kidneys, specific studies detailing its mechanistic nephrotoxicity in animal models, such as induction of tubular necrosis or interstitial nephritis, are not prevalent in the search results. However, it is known that some carbapenems can induce nephrotoxicity, which may involve transporters like OAT3. researchgate.net

Hepatotoxicity: